Parp7-IN-19

PARP7 inhibition Biochemical assay IC50 comparison

PARP7 inhibitor heterogeneity can invalidate assay comparisons. PARP7-IN-19 (compound 5a) provides a defined intermediate potency baseline (IC50 ≤10 nM) between clinical candidates and early tool compounds. - Unique reference for tricyclic scaffold SAR studies - Enables dose-response vs. complete inhibition mechanistic experiments - Solid format, MW 573.49 g/mol, C24H25F6N7O3 - Confirm selectivity in your assay system

Molecular Formula C24H25F6N7O3
Molecular Weight 573.5 g/mol
Cat. No. B12383594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameParp7-IN-19
Molecular FormulaC24H25F6N7O3
Molecular Weight573.5 g/mol
Structural Identifiers
SMILESC1CC2C(CCN2C(=O)CCOCCN3C=C(C4=C3C=NNC4=O)C(F)(F)F)N(C1)C5=NC=C(C=N5)C(F)(F)F
InChIInChI=1S/C24H25F6N7O3/c25-23(26,27)14-10-31-22(32-11-14)37-5-1-2-16-17(37)3-6-36(16)19(38)4-8-40-9-7-35-13-15(24(28,29)30)20-18(35)12-33-34-21(20)39/h10-13,16-17H,1-9H2,(H,34,39)/t16-,17-/m1/s1
InChIKeyAEIYWADHPQPDJP-IAGOWNOFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Parp7-IN-19: A Selective PARP7 Inhibitor


Parp7-IN-19 (CAS 3033778-34-3, also referred to as compound 5a) is a small-molecule inhibitor of Poly(ADP-ribose) polymerase 7 (PARP7), a mono-ADP-ribosyltransferase implicated in immune evasion and tumor progression . The compound is characterized by a molecular weight of 573.49 g/mol and a molecular formula of C24H25F6N7O3, and is supplied as a solid for research applications . Its primary reported activity is the inhibition of PARP7 enzymatic function, with an IC50 value of ≤10 nM in biochemical assays .

Parp7-IN-19: Not a Drop-In Replacement


The PARP7 inhibitor class exhibits significant heterogeneity in potency, selectivity, and pharmacokinetic profiles, precluding simple interchangeability [1]. For example, the clinical candidate RBN-2397 has an IC50 of <3 nM against PARP7, while the probe compound KMR-206 has an IC50 of 13.7 nM and displays 75-fold selectivity over PARP2 [2]. Furthermore, next-generation inhibitors like compound 8 (IC50 0.11 nM) and XYL-1 (IC50 0.6 nM) demonstrate even greater potency and distinct in vivo tumor suppression profiles [3][4]. These quantitative differences underscore that substituting one PARP7 inhibitor for another without rigorous experimental validation can lead to inconsistent results in assays, animal models, and downstream applications. Parp7-IN-19 occupies a specific potency range and is derived from a distinct chemical series, making it a unique tool for SAR studies and biological investigations where intermediate potency is required.

Parp7-IN-19: Key Comparator Data


Biochemical Potency vs. RBN-2397

Parp7-IN-19 demonstrates a reported IC50 of ≤10 nM against PARP7 in a biochemical assay . This places it in a moderate potency range when compared to the clinical candidate RBN-2397, which has a reported IC50 of <3 nM in similar biochemical assays [1]. The difference in potency (≤10 nM vs. <3 nM) may be relevant for experiments where a less potent tool compound is required to avoid complete target saturation or to explore concentration-dependent effects.

PARP7 inhibition Biochemical assay IC50 comparison

Potency vs. Next-Generation Inhibitors

Next-generation PARP7 inhibitors such as compound 8 (IC50 = 0.11 nM) and XYL-1 (IC50 = 0.6 nM) exhibit sub-nanomolar potency, which is significantly higher than that of Parp7-IN-19 (IC50 ≤ 10 nM) [1][2]. This difference of approximately 100-fold to 17-fold in potency provides a distinct experimental niche. In scenarios where complete and rapid target engagement is not desired, or where a higher concentration window is needed to assess off-target effects, Parp7-IN-19 may be a more suitable tool compound.

PARP7 inhibitor Potency comparison Structure-activity relationship

Selectivity vs. Dual PARP7/HDAC Inhibitors

While no direct selectivity data for Parp7-IN-19 against other PARP family members or off-targets like HDACs is available in the public domain, its classification as a 'selective' inhibitor in vendor materials suggests it is distinct from dual-target inhibitors such as PARP7/HDACs-IN-1 . PARP7/HDACs-IN-1 inhibits PARP7 with an IC50 of 3.1 nM, but also inhibits HDAC1 (IC50 = 35 nM), HDAC2 (IC50 = 30.3 nM), HDAC3 (IC50 = 35.4 nM), and HDAC6 (IC50 = 6.4 nM) . The potential for a cleaner selectivity profile with Parp7-IN-19 may be advantageous in studies where HDAC inhibition is confounding.

PARP7 selectivity HDAC inhibition Polypharmacology

In Vivo Data Gap vs. RBN-2397

Publicly available data on the in vivo efficacy, oral bioavailability, or pharmacokinetic properties of Parp7-IN-19 are currently absent. In contrast, clinical candidate RBN-2397 has demonstrated oral bioavailability of 25.67% in mice, and next-generation inhibitors like (S)-XY-05 achieve up to 94.60% oral bioavailability [1]. Without comparative data, Parp7-IN-19's utility in in vivo studies cannot be directly assessed or recommended over well-characterized comparators. This data gap represents a significant limitation for procurement decisions where in vivo performance is critical.

In vivo efficacy Pharmacokinetics Oral bioavailability

Parp7-IN-19: Research Applications


In Vitro SAR Studies

Parp7-IN-19, with its IC50 of ≤10 nM, serves as a valuable reference compound for SAR studies focused on the tricyclic scaffold of PARP7 inhibitors . Its moderate potency allows researchers to benchmark novel analogs and assess the impact of structural modifications on inhibitory activity. By comparing new compounds against Parp7-IN-19, scientists can quantitatively determine if their modifications enhance or diminish potency relative to this established baseline.

Cancer Cell Dose-Response & Mechanistic Studies

Given its reported IC50 of ≤10 nM against PARP7, Parp7-IN-19 is suitable for dose-response experiments in cancer cell lines to investigate the relationship between PARP7 inhibition and downstream signaling pathways, such as type I interferon signaling . Its moderate potency may allow for the identification of a therapeutic window where target engagement is achieved without complete saturation, facilitating nuanced mechanistic studies.

Potency Range Benchmarking

Parp7-IN-19 occupies a unique position in the potency spectrum of PARP7 inhibitors, being less potent than clinical candidates like RBN-2397 (IC50 <3 nM) but more potent than earlier tool compounds [1]. This makes it an ideal tool for comparative studies designed to understand how different levels of target inhibition translate into distinct biological outcomes. Researchers can use Parp7-IN-19 to explore whether partial vs. complete PARP7 inhibition yields different effects on immune modulation or tumor cell growth.

Selective PARP7 Inhibition (HDAC-Free)

While direct selectivity data is not publicly available, Parp7-IN-19 is marketed as a selective PARP7 inhibitor, distinguishing it from dual-target agents like PARP7/HDACs-IN-1 . For in vitro experiments where HDAC inhibition is a confounding factor, Parp7-IN-19 may be a more appropriate choice, provided its selectivity is confirmed by the end-user in their specific assay system. This scenario is particularly relevant for studies focusing on the immune-modulatory functions of PARP7 without the pleiotropic effects of HDAC inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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